molecular formula C24H29N5O2 B6106139 N-ethyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide

N-ethyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide

Cat. No.: B6106139
M. Wt: 419.5 g/mol
InChI Key: NOUZOFKXVYXPDT-UHFFFAOYSA-N
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Description

N-ethyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring substituted with a naphthalen-2-ylmethyl group and a pyrazol-1-ylethyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Substitution with Naphthalen-2-ylmethyl Group: The naphthalen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using naphthalen-2-ylmethyl halide and the piperazine derivative.

    Introduction of the Pyrazol-1-ylethyl Group: The pyrazol-1-ylethyl group can be added through a similar nucleophilic substitution reaction using pyrazol-1-ylethyl halide.

    Acetylation: The final step involves acetylation of the piperazine nitrogen with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-2-ylmethyl group, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the piperazine ring, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Pharmacology: It may exhibit activity as a receptor agonist or antagonist, enzyme inhibitor, or modulator of biochemical pathways.

    Materials Science: The unique structure of the compound can be utilized in the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-ethyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The naphthalen-2-ylmethyl group may facilitate binding to hydrophobic pockets, while the pyrazol-1-ylethyl group could interact with polar or charged residues. The piperazine ring may provide conformational flexibility, allowing the compound to adopt the optimal binding conformation.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]acetamide: Lacks the pyrazol-1-ylethyl group, potentially altering its binding properties and biological activity.

    N-ethyl-2-[1-(naphthalen-2-ylmethyl)-3-hydroxypiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide: Contains a hydroxyl group instead of a carbonyl group, which may affect its reactivity and interactions.

    N-ethyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)propionamide: Has a propionamide group instead of an acetamide group, potentially influencing its pharmacokinetic properties.

Uniqueness

The unique combination of the naphthalen-2-ylmethyl, pyrazol-1-ylethyl, and piperazine moieties in N-ethyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide provides a distinct chemical profile that can be tailored for specific applications. Its structural diversity allows for versatile interactions with various biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-ethyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-2-27(14-15-29-12-5-10-26-29)23(30)17-22-24(31)25-11-13-28(22)18-19-8-9-20-6-3-4-7-21(20)16-19/h3-10,12,16,22H,2,11,13-15,17-18H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUZOFKXVYXPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C=CC=N1)C(=O)CC2C(=O)NCCN2CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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